Iloperidone dimer impurity, chemically identified as 2-((1-benzylpiperidin-4-yl)methyl)-2-((4-((5,6dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, is a process-related impurity identified during the synthesis of the atypical antipsychotic drug iloperidone. [] This dimer impurity arises from unintended chemical reactions during the drug manufacturing process and can impact the quality and purity of the final drug substance. [] Its presence is strictly regulated to ensure the safety and efficacy of iloperidone drug products.
Iloperidone Dimer Impurity is a chemical compound that emerges during the synthesis of Iloperidone, an atypical antipsychotic agent primarily used for treating schizophrenia. The molecular formula of Iloperidone Dimer Impurity is , with a molecular weight of 626.72 g/mol. This impurity is significant in pharmaceutical formulations, as it can affect the efficacy and safety profiles of the final drug product .
Iloperidone Dimer Impurity can be synthesized through two primary methods during the production of Iloperidone. The most common synthetic route involves the condensation reaction between 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. This reaction typically occurs in the presence of potassium carbonate as a base and utilizes polar aprotic solvents like dimethylformamide .
The synthesis process requires careful control of reaction conditions, including temperature and solvent choice, to minimize the formation of impurities such as the dimer impurity. Industrial production methods focus on optimizing these parameters to ensure high yields of pure Iloperidone while limiting byproducts .
The molecular structure of Iloperidone Dimer Impurity features a dimeric arrangement that differentiates it from its parent compound. Its structural complexity arises from the combination of two Iloperidone molecules linked through various functional groups, contributing to its unique properties.
The detailed structural data include:
Iloperidone Dimer Impurity can undergo several chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for Iloperidone Dimer Impurity is believed to parallel that of Iloperidone itself. It is thought to interact with multiple neurotransmitter receptors in the brain, including dopamine D2 and serotonin 5-HT2A receptors. This interaction may influence its pharmacological effects and contribute to its profile as an impurity in therapeutic formulations .
Iloperidone Dimer Impurity exhibits specific physical properties relevant to its characterization:
Chemical properties include:
Relevant data indicate that the impurity's presence can vary based on synthesis conditions, highlighting the need for thorough analytical techniques such as high-performance liquid chromatography for monitoring impurity levels during production .
Iloperidone Dimer Impurity has several scientific applications:
Iloperidone (C₂₄H₂₇FN₂O₄) is a second-generation antipsychotic with a benzisoxazole core structure. Its pharmacological activity stems from multi-receptor antagonism, exhibiting nanomolar affinity for key central nervous system targets. Radioligand binding studies reveal highest potency at serotonin 5-HT₂A (Ki = 0.011 µM), dopamine D₂ (Ki = 0.11 µM), and norepinephrine α₁-adrenergic receptors (Ki = 0.00037 µM) [8]. Intermediate affinity (10-100 nM range) is observed for D₃, D₄, 5-HT₁A, 5-HT₂C, 5-HT₆, and α2C receptors, while minimal interaction occurs with muscarinic or histamine H₁ receptors [2] [5]. This selective receptor profile underpins its efficacy in schizophrenia and bipolar disorder while minimizing anticholinergic or sedative side effects. The molecule features a piperidinylpropoxy linker connecting the fluorinated benzisoxazole moiety to a methoxy-substituted acetophenone ring – structural regions critical for receptor engagement [4] [8].
Table 1: Receptor Binding Affinity Profile of Iloperidone [2] [5] [8]
Receptor Type | Subtype | Affinity (Ki, nM) | Pharmacological Implication |
---|---|---|---|
Serotonin | 5-HT₂A | 11 | Antipsychotic efficacy, low EPS risk |
5-HT₂C | 25-100 | Mood stabilization | |
5-HT₆ | 43 | Cognitive modulation potential | |
Dopamine | D₂ | 110 | Primary antipsychotic target |
D₃ | 15-35 | Mood/behavior modulation | |
D₄ | 25-50 | Cognitive function | |
Adrenergic | α₁ | 0.37 | Orthostatic hypotension risk |
α2C | 12-23 | Noradrenergic modulation |
Pharmaceutical impurities—unwanted chemical entities persisting in drug substances—directly impact therapeutic safety and efficacy. In complex molecules like iloperidone, impurities arise from starting materials (e.g., 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone, CAS 58113-30-7), intermediates, byproducts (e.g., dimeric species), or degradation products [4]. Regulatory agencies (ICH, FDA, EMA) mandate strict identification and quantification thresholds (typically 0.10% for unidentified impurities). The iloperidone dimer impurity (CAS 1375651-23-2), a high molecular weight heterodimer, exemplifies a process-related impurity requiring stringent control due to potential pharmacological activity [1] [10]. Robust profiling ensures batch consistency and elucidates synthesis pathways: For instance, the dimer likely forms via nucleophilic displacement or oxidative coupling during manufacturing [6]. Analytical methods (HPLC, LC-MS) validated per ICH Q2(R1) utilize reference standards like Iloperidone Impurity 28 (CAS 1400590-28-4) and Iloperidone Dimer Impurity 2 (CAS 2514619-99-7) for precise quantification during method development and quality control (QC) [3] [6] [7].
Table 2: Key Identified Impurities in Iloperidone Drug Substance [1] [3] [4]
Impurity Name | CAS Number | Molecular Formula | Source/Type | Role in QC |
---|---|---|---|---|
Iloperidone Dimer Impurity | 1375651-23-2 | C₃₆H₃₉FN₄O₅ | Process-related condensation product | Identification threshold: 0.05% |
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | 58113-30-7 | C₁₂H₁₅ClO₃ | Starting material/intermediate | Control in early synthesis steps |
Hydroxy Iloperidone | 133454-55-4 | C₂₄H₂₉FN₂O₄ | Oxidative metabolite | Stability testing marker |
Iloperidone Carboxylic Acid | 475110-48-6 | C₂₃H₂₅FN₂O₅ | Hydrolytic degradation product | Long-term stability studies |
Iloperidone Impurity 28 | 1400590-28-4 | C₂₅H₂₇FN₂O₆ | Synthetic intermediate byproduct | Method validation standard |
Pharmaceutical impurities are systematically classified per ICH guidelines:
Dimer impurities specifically form through covalent bonding of two drug molecules or fragments. Iloperidone’s dimer likely results from nucleophilic attack of a secondary amine on a propoxy carbon, forming an ether-linked heterodimer evidenced by its molecular formula (C₃₆H₃₉FN₄O₅) [1] [10]. Regulatory thresholds dictate:
Table 3: Physicochemical Properties of Iloperidone Dimer Impurity [1] [10]
Property | Value | Analytical Method |
---|---|---|
CAS Number | 1375651-23-2 | Registry database |
Molecular Formula | C₃₆H₃₉FN₄O₅ | High-resolution MS |
Molecular Weight | 626.72 g/mol | MS/QTOF |
Boiling Point | 801.0 ± 65.0 °C (Predicted) | Computational modeling |
Density | 1.251 ± 0.06 g/cm³ (Predicted) | Computational modeling |
pKa | 8.54 ± 0.20 (Predicted) | Potentiometric titration |
SMILES Notation | COc1cc(ccc1OCCCN2CCC(CC2)c3noc4cc(ccc34)N5CCC(CC5)c6noc7cc(F)ccc67)C(=O)C | Chemical registry |
Storage Conditions | 2-8°C (ambient shipping permitted) | Stability studies |
Suppliers provide certified reference materials (CRMs) meeting pharmacopeial standards (USP/EP) for this dimer, essential for analytical method validation and QC testing during Abbreviated New Drug Application (ANDA) submissions. Structural elucidation employs spectroscopic techniques: MS confirms molecular weight (626.72 Da), while 1H/13C NMR validates the bis-benzisoxazole and piperidinylpropoxy bridge [1] [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7